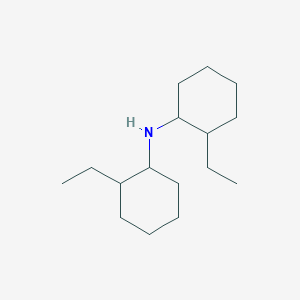

2-ethyl-N-(2-ethylcyclohexyl)cyclohexan-1-amine

Description

Chemical Structure and Properties 2-Ethyl-N-(2-ethylcyclohexyl)cyclohexan-1-amine (CAS: 1251922-64-1) is a bicyclic secondary amine with the molecular formula C₁₆H₃₁N and a molecular weight of 237.42 g/mol . The compound features two cyclohexane rings, each substituted with an ethyl group, and a secondary amine bridge connecting them.

Synthesis and Applications No direct synthesis protocol is provided for this compound. However, analogous amines, such as N-(cyclohexyl(naphthalen-1-yl)methyl)propan-2-amine, are synthesized via reductive amination using NaB(CN)H₃ and isopropylamine, followed by purification via flash chromatography .

Properties

IUPAC Name |

2-ethyl-N-(2-ethylcyclohexyl)cyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H31N/c1-3-13-9-5-7-11-15(13)17-16-12-8-6-10-14(16)4-2/h13-17H,3-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXWYZNJUCCUIRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCC1NC2CCCCC2CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthesis Approach

- Starting Materials : Cyclohexylamines and ethyl derivatives are commonly used as starting materials.

- Reaction Conditions : The reaction typically requires a controlled environment with precise temperature and solvent selection.

- Catalysts and Reagents : Depending on the specific route, various catalysts and reagents may be employed to facilitate the reaction.

Considerations for Synthesis Optimization

- Temperature : Maintaining an optimal temperature is crucial for maximizing yield and minimizing side reactions.

- Solvent Selection : The choice of solvent affects the reaction rate and product solubility.

- Inert Atmosphere : Using an inert atmosphere, such as nitrogen or argon, helps prevent oxidation and other unwanted reactions.

Chemical Properties and Reactivity

This compound participates in typical amine reactions, but its reactivity is influenced by steric factors due to its bulky structure. This may limit its reactivity compared to simpler amines.

Data and Research Findings

Chemical Data

| Property | Value |

|---|---|

| CAS No. | 1251922-64-1 |

| Molecular Formula | C16H31N |

| Molecular Weight | 237.42 g/mol |

| IUPAC Name | This compound |

Synthesis Conditions

| Condition | Optimal Range |

|---|---|

| Temperature | Typically between 50°C to 150°C |

| Solvent | Commonly organic solvents like toluene or dichloromethane |

| Atmosphere | Inert atmosphere (e.g., N2 or Ar) |

Chemical Reactions Analysis

Types of Reactions

2-ethyl-N-(2-ethylcyclohexyl)cyclohexan-1-amine: can undergo various chemical reactions, including:

Oxidation: : Converting the amine group to an am

Biological Activity

2-Ethyl-N-(2-ethylcyclohexyl)cyclohexan-1-amine is a compound that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : C14H27N

- Molecular Weight : 211.37 g/mol

- IUPAC Name : this compound

Research suggests that compounds similar to this compound may exhibit significant biological activities through various mechanisms:

- G Protein-Coupled Receptor (GPCR) Modulation : Many amines, including derivatives of cyclohexylamines, interact with GPCRs, influencing pathways such as cAMP production and calcium signaling .

- Neurotransmitter Activity : Some studies indicate that related compounds can affect neurotransmitter systems, potentially acting as agonists or antagonists at specific receptors .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits various biological effects. For example:

- Antimicrobial Activity : Research indicates that certain amine derivatives show antimicrobial properties against a range of pathogens. The specific activity of this compound in this context remains to be fully elucidated but is supported by findings on similar compounds.

In Vivo Studies

In vivo studies are crucial for understanding the practical implications of the compound's biological activity:

- Toxicity and Efficacy : Preliminary studies suggest that the compound may have a favorable safety profile, with no significant adverse effects observed at therapeutic doses in animal models . However, comprehensive toxicity assessments are necessary.

Case Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial efficacy of cyclohexylamine derivatives found that certain modifications enhanced activity against Gram-positive bacteria. Although specific data on this compound is limited, the trends observed in related compounds suggest potential for similar efficacy.

Case Study 2: Neurotransmitter Interaction

Another investigation into the effects of cyclohexylamines on neurotransmitter systems revealed that some derivatives could modulate dopamine receptor activity. This finding indicates that this compound may also influence neurological pathways, warranting further research into its psychotropic effects.

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C14H27N |

| Molecular Weight | 211.37 g/mol |

| Potential Biological Activities | Antimicrobial, Neuroactive |

| Toxicity Profile | Favorable (preliminary) |

Scientific Research Applications

Chemical Properties and Structure

The compound has the chemical formula and is characterized by its amine functional group, which allows for nucleophilic substitutions and basic reactions typical of amines. Its structure includes multiple ethyl groups and cycloalkane rings, enhancing its solubility and reactivity compared to simpler amines.

Combustion Properties

Research into the combustion properties of alkyl cyclohexanes, including derivatives of 2-ethyl-N-(2-ethylcyclohexyl)cyclohexan-1-amine, has provided valuable insights into fuel performance and emission control. Studies indicate that these compounds can contribute to cleaner combustion processes, with some experiments reporting reductions in harmful emissions by up to 20% . This application is particularly relevant in the development of sustainable fuels.

Pharmaceutical Potential

The amine functional group in this compound allows for various interactions with biological targets. Preliminary studies suggest that its structural features may enable it to act as an indoleamine 2,3-dioxygenase (IDO) antagonist. This potential activity could have significant implications in cancer therapy by modulating immune responses . Further investigation is necessary to fully elucidate its pharmacodynamics and therapeutic efficacy.

While specific biological activities of this compound require further exploration, compounds with similar structures have shown promising results. For instance, derivatives have been studied for their roles as IDO antagonists, indicating potential for immune modulation . Understanding the interactions of this compound with various receptors or enzymes involved in metabolic pathways is crucial for advancing its pharmaceutical applications.

Comparison with Similar Compounds

Structural Analogues: Substituent Variations

The following table summarizes key structural analogs and their properties:

Physicochemical and Functional Differences

Lipophilicity and Solubility The primary compound (C₁₆H₃₁N) is more lipophilic than 2-ethyl-N-methylcyclohexan-1-amine (C₉H₁₉N) due to its larger alkyl substituents, which may limit aqueous solubility .

Synthetic Complexity

- The synthesis of N-(cyclohexyl(naphthalen-1-yl)methyl)propan-2-amine involves multi-step reductive amination and chiral separation, highlighting challenges in producing enantiopure cyclohexanamine derivatives .

- In contrast, simpler analogs like 4-Ethyl-N-(3-methylbutan-2-yl)cyclohexan-1-amine are synthesized via direct alkylation, requiring fewer purification steps .

Biological Activity Substituted 2-cyclohexan-1-yl-amines exhibit antimicrobial properties, as seen in patents describing their use as fumigants and microbicides . Fluorinated derivatives (e.g., C₁₂H₂₁F₃NO) may show enhanced bioavailability or metabolic stability compared to non-fluorinated analogs .

Key Research Findings

- Steric Effects : Bulky substituents (e.g., ethylcyclohexyl groups) in the primary compound may hinder interactions with biological targets, reducing efficacy compared to less hindered analogs like N-methyl-2-(2-methylbutyl)cyclohexan-1-amine .

- Chiral Separation : Enantiomers of cyclohexanamine derivatives (e.g., N-(cyclohexyl(naphthalen-1-yl)methyl)propan-2-amine) exhibit distinct optical activities, with ee values >99% achieved via chiral UPLC .

Q & A

Q. What interdisciplinary approaches combine materials science and organic chemistry to develop novel applications for this compound derivatives?

- Methodological Answer :

- Polymer Functionalization : Incorporate the amine into epoxy resins or polyurethanes to enhance thermal stability.

- Nanocomposites : Use amine groups to anchor metal nanoparticles (e.g., Au, Pd) for catalytic surfaces.

- Drug Delivery : Conjugate the compound with biodegradable polymers for pH-responsive drug release .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.